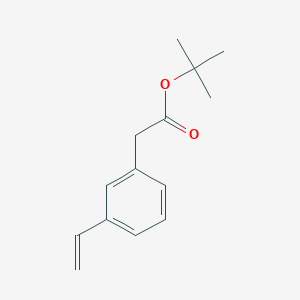
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, along with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone typically involves the bromination of 1-(2-fluoro-3-nitrophenyl)ethanone. One common method includes the following steps:
Starting Material: 1-(2-fluoro-3-nitrophenyl)ethanone.
Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to introduce the bromine atom at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones.
Reduction: Formation of 2-amino-1-(2-fluoro-3-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2-fluoro-3-nitrophenyl)acetic acid.
Applications De Recherche Scientifique
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: Utilized in the study of enzyme mechanisms and inhibition.
Industrial Applications: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone exerts its effects depends on the specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The presence of the bromine, fluorine, and nitro groups can enhance its binding affinity and specificity for the target enzyme or receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2-chloro-3-nitrophenyl)ethanone
- 2-Bromo-1-(2-fluoro-3-methylphenyl)ethanone
Uniqueness
2-Bromo-1-(2-fluoro-3-nitrophenyl)ethanone is unique due to the specific arrangement of the bromine, fluorine, and nitro groups on the phenyl ring. This unique structure can impart distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.
Propriétés
Formule moléculaire |
C8H5BrFNO3 |
|---|---|
Poids moléculaire |
262.03 g/mol |
Nom IUPAC |
2-bromo-1-(2-fluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2 |
Clé InChI |
LDBFARRGBDBBQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-](/img/structure/B12079095.png)



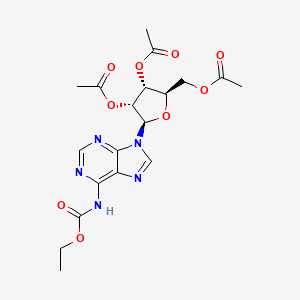
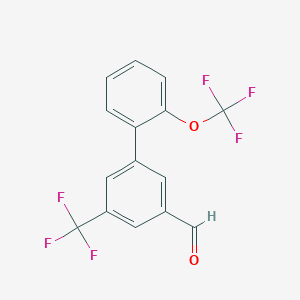


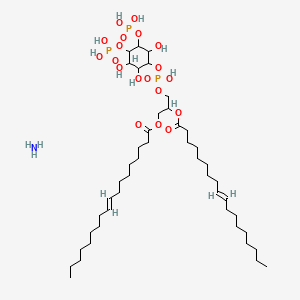
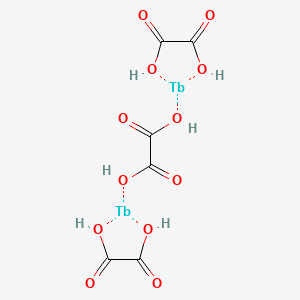

![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
